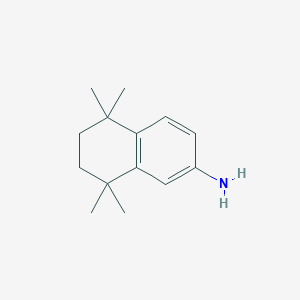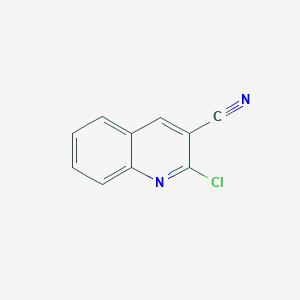
2-氯喹啉-3-碳腈
描述
2-Chloroquinoline-3-carbonitrile is a chemical compound used for scientific research . It is an isomeric chloro derivative of the bicyclic heterocycle called quinoline .
Synthesis Analysis
The synthesis of 2-Chloroquinoline-3-carbonitrile involves various methods and chemical reactions . It can be used as a precursor and building block for the synthesis of a wide range of heterocyclic systems .Molecular Structure Analysis
The molecular structure of 2-Chloroquinoline-3-carbonitrile is represented by the formula C10H5ClN2 . Further details about its molecular structure can be found in various scientific papers .Chemical Reactions Analysis
2-Chloroquinoline-3-carbonitrile undergoes various types of reactions. These reactions are subdivided into groups that cover reactions of the chloro substituent at 2 or 4 and 2,4 positions, as well as the cyano substituent at the 3 position . The rate-determining step is the reaction between the Vilsmeier reagent and anilide substrate .Physical And Chemical Properties Analysis
2-Chloroquinoline-3-carbonitrile is a solid with a molecular weight of 188.61 g/mol . It has a melting point of 164-168 °C .科学研究应用
Synthesis of Quinoline Ring Systems
2-Chloroquinoline-3-carbonitrile serves as a precursor in the synthesis of various quinoline ring systems, which are important scaffolds in medicinal chemistry due to their presence in numerous pharmacologically active compounds .
Construction of Heterocyclic Systems
This compound is used to construct fused or binary quinoline-containing heterocyclic systems, which are often found in compounds with biological activity .
Production of Biologically Active Compounds
The chemical reactions involving 2-Chloroquinoline-3-carbonitrile are crucial for producing biologically active compounds, which can be used in drug discovery and development .
Organic Chemist’s Toolbox
It is a versatile reagent in an organic chemist’s toolbox for creating complex molecules through various synthetic methods and chemical reactions .
安全和危害
2-Chloroquinoline-3-carbonitrile is classified as Acute toxicity, Oral (Category 3), H301, and Serious eye damage (Category 1), H318 . It is toxic if swallowed and causes serious eye damage . Safety measures include wearing personal protective equipment, avoiding ingestion and inhalation, and ensuring adequate ventilation .
属性
IUPAC Name |
2-chloroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTRDMPALMEDBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468653 | |
| Record name | 2-Chloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinoline-3-carbonitrile | |
CAS RN |
95104-21-5 | |
| Record name | 2-Chloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of heterocyclic systems can be synthesized using 2-Chloroquinoline-3-carbonitrile as a starting material?
A1: 2-Chloroquinoline-3-carbonitrile serves as a versatile precursor for diverse heterocyclic systems, including:
- Pyrimido[4,5-b]quinolinones: These can be synthesized through a copper-catalyzed cascade reaction involving 2-chloroquinoline-3-carbonitriles with (aryl)methanamines and sodium hydroxide. This reaction proceeds through Ullmann coupling, nitrile-to-amide conversion, and subsequent cyclization. []
- Pyrazolo[3,4-b]quinolines: Reacting 2-chloroquinoline-3-carbonitriles with hydrazine hydrate yields 3-amino-4-hydrazino-1H-pyrazolo[3,4-b]quinoline derivatives. These intermediates can be further modified to generate a range of substituted pyrazolo[3,4-b]quinolines. [, , ]
- Benzo[b][1,6]naphthyridines: Palladium-catalyzed reactions enable the synthesis of both sulfur- and nitrogen-substituted benzo[b][1,6]naphthyridines from 2-chloroquinoline-3-carbonitriles. These reactions involve sequential coupling and annulation steps with sulfur or amine nucleophiles. [, ]
- 1,2,3,4,5,6-Hexaazaacephenanthrylenes: Reacting specific 2-chloroquinoline-3-carbonitrile derivatives with hydrazine hydrate, followed by diazotization, leads to the formation of novel 1-aryl-1,5-dihydro-1,2,3,4,5,6-hexaazaacephenanthrylene ring systems. []
Q2: What are the key reactive sites in the 2-chloroquinoline-3-carbonitrile molecule that facilitate these transformations?
A2: 2-Chloroquinoline-3-carbonitrile possesses two key reactive sites that contribute to its versatility:
- The chlorine atom at the 2-position: This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles like amines and sulfur species. This reactivity is crucial for constructing diversely substituted quinoline derivatives. []
- The nitrile group at the 3-position: This group can undergo a range of transformations. It can be hydrolyzed to an amide, reduced to an amine, or participate in cyclization reactions. These transformations contribute to the diversity of heterocycles accessible from 2-chloroquinoline-3-carbonitrile. [, ]
Q3: What catalytic systems have been explored for reactions involving 2-chloroquinoline-3-carbonitrile?
A3: Several catalytic systems have been investigated to mediate reactions of 2-chloroquinoline-3-carbonitrile:
- Copper catalysts: Copper catalysts, often in the presence of a base, have been employed in cascade reactions to synthesize pyrimido[4,5-b]quinoline-4-ones. These reactions highlight the potential of copper catalysts in promoting multi-step transformations. []
- Palladium catalysts: Palladium catalysts have been successfully utilized in Sonogashira coupling reactions followed by annulation to produce benzo[b][1,6]naphthyridines. This approach demonstrates the utility of palladium catalysts in forming carbon-carbon bonds and constructing fused heterocycles. [, ]
Q4: How do different reaction conditions influence the outcome of reactions involving 2-chloroquinoline-3-carbonitrile?
A4: Reaction conditions significantly impact product formation:
- Choice of nucleophile: The nature of the nucleophile (e.g., amine, sulfur species) determines the type of heterocycle formed and the substitution pattern on the final product. []
- Reaction temperature: Temperature control is often crucial in controlling reaction selectivity. For instance, reactions with hydrazine hydrate can lead to different products depending on the temperature. []
- Catalyst and ligand selection: In catalytic reactions, the choice of catalyst and ligand can influence reaction efficiency, selectivity, and the formation of desired regioisomers. [, ]
Q5: Have any studies investigated the biological activities of compounds derived from 2-chloroquinoline-3-carbonitrile?
A5: Yes, some studies have explored the biological activities of 2-chloroquinoline-3-carbonitrile derivatives. For instance, a series of 7-chloroquinoline derivatives, synthesized from 2,7-dichloroquinoline-3-carbaldehyde (a precursor easily accessible from 2-chloroquinoline-3-carbonitrile), were evaluated for their antibacterial and antioxidant activities. []
Q6: Are there any notable structure-activity relationships (SAR) observed in these studies?
A6: While comprehensive SAR studies are limited, some trends are emerging. In the study examining 7-chloroquinoline derivatives, variations in substituents at the 2-position of the quinoline ring impacted antibacterial activity against specific bacterial strains. Additionally, the presence of electron-withdrawing groups on the quinoline core seemed to enhance antioxidant activity. [] These initial findings underscore the importance of continued SAR investigations to optimize the biological activity of 2-chloroquinoline-3-carbonitrile derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B1354181.png)
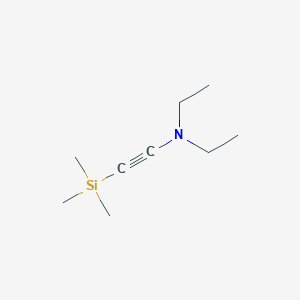
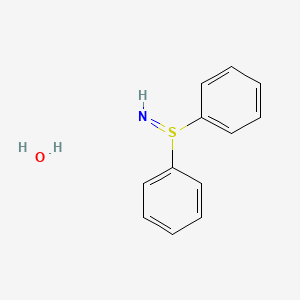
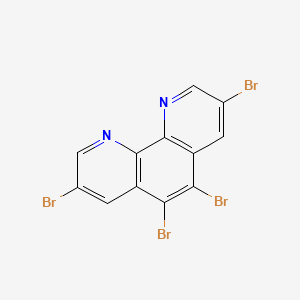

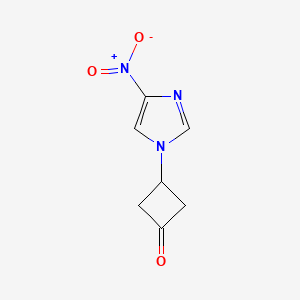
![Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B1354194.png)





